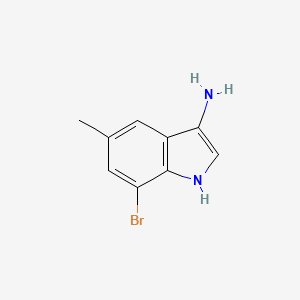

7-Bromo-5-methyl-1H-indol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76983-69-2 |

|---|---|

Molecular Formula |

C9H9BrN2 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

7-bromo-5-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H9BrN2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,12H,11H2,1H3 |

InChI Key |

FFDMNGJYNFDQQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Bromo 5 Methyl 1h Indol 3 Amine and Analogues

Retrosynthetic Analysis of 7-Bromo-5-methyl-1H-indol-3-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the pyrrole (B145914) ring and the introduction of the amine and bromo substituents.

A logical disconnection of the C2-C3 bond of the indole (B1671886) ring points towards precursors amenable to classic indole syntheses. For instance, a Fischer indolization approach would suggest a disconnection to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. In this case, (4-bromo-2-methylphenyl)hydrazine and a protected 2-aminoacetaldehyde equivalent would be the key synthons.

Alternatively, disconnection of the N1-C2 and C3-C3a bonds suggests a pathway involving the cyclization of a substituted aniline derivative. For example, a substituted 2-alkynylaniline could undergo an intramolecular cyclization. This approach would necessitate the prior synthesis of a precursor such as 2-amino-1-bromo-5-methyl-3-(prop-1-yn-1-yl)benzene.

The Bartoli indole synthesis offers a powerful disconnection strategy for 7-substituted indoles. wikipedia.orgbenthamdirect.comnih.gov This approach would involve the reaction of a vinyl Grignard reagent with a suitably substituted nitroarene. For the target molecule, the key precursor would be 1-bromo-2-nitro-5-methylbenzene. The 3-amino group could be introduced in a subsequent step or by using a protected amino group on the vinyl Grignard reagent.

Established Synthetic Routes for Indole-3-amines and Brominated Indoles

Fischer Indolization and its Modifications

The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, this would involve the reaction of (4-bromo-2-methylphenyl)hydrazine with a protected form of 2-aminoacetaldehyde.

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org Modifications to the classic Fischer indole synthesis have been developed to improve yields and expand its scope. For instance, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

| Starting Materials | Catalyst | Key Features | Potential Application |

| (4-bromo-2-methylphenyl)hydrazine, 2-aminoacetaldehyde dimethyl acetal | Polyphosphoric acid | One-pot reaction | Direct synthesis of the indole core |

| 4-bromo-2-methylaniline, acetone hydrazone | Pd catalyst | Buchwald modification for N-arylhydrazone formation | Access to diverse substituted hydrazones |

Bartoli Indole Synthesis and Related Approaches

The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles, making it a highly relevant strategy for the target molecule. wikipedia.orgsynarchive.comresearchgate.net This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgscispace.com The steric bulk of the ortho substituent is often crucial for the success of the reaction as it facilitates the required rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org

For the synthesis of 7-bromoindoles, an ortho-bromonitrobenzene derivative is used as the starting material. organic-chemistry.org The bromine atom not only directs the cyclization but can also be retained in the final product. benthamdirect.comorganic-chemistry.org The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org

A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings. wikipedia.org

| Nitroarene Precursor | Grignard Reagent | Key Features | Yield |

| 2-chloronitrobenzene | 2-propenylmagnesium bromide | Synthesis of 7-chloro-3-methylindole | 53% researchgate.net |

| o-bromonitrobenzenes | various vinyl Grignards | Good yields of 7-bromoindoles | Good organic-chemistry.org |

| 2-nitrotoluene | propenyl Grignard | Forms 3,7-dimethylindole | Not specified |

Reaction of Nitroarenes with Vinylmagnesium Bromides

The reaction of nitroarenes with vinylmagnesium bromides is the cornerstone of the Bartoli indole synthesis. rsc.org This method allows for the direct conversion of nitroarenes into indole derivatives in a single step, which can reduce reaction time and solvent usage. researchgate.netrsc.org The process is particularly effective for producing 7-substituted indoles from ortho-substituted nitroarenes. researchgate.net

The mechanism begins with the addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate after the spontaneous decomposition of an initial adduct. wikipedia.org A second equivalent of the Grignard reagent then reacts with the nitrosoarene. wikipedia.org A subsequent rsc.orgrsc.org-sigmatropic rearrangement and cyclization lead to the indole ring system. wikipedia.org

Intramolecular Cyclization Reactions (e.g., Rh-catalyzed, Au(I)-catalyzed)

Transition metal-catalyzed intramolecular cyclizations of appropriately substituted anilines offer a modern and efficient route to indoles. mdpi.com Rhodium and gold catalysts have proven to be particularly effective in promoting these transformations.

Rhodium(I) catalysts can facilitate the cycloisomerization of o-alkynylanilines to generate indoles. researchgate.net Rhodium(III) catalysts have also been employed for the direct C-H activation and subsequent cyclization of indoles with various coupling partners, leading to fused heterocyclic systems. acs.org These methods are characterized by their high efficiency and atom economy. mdpi.com

| Catalyst Type | Substrate | Key Transformation |

| Rh(I) | o-alkynylanilines | Cycloisomerization to indoles researchgate.net |

| Rh(III) | Indoles and alkynes | C-H activation/cyclization acs.org |

| Au(I) | 2-alkynyl-N-allylanilines | Tandem cyclization/Claisen rearrangement |

Lewis Acid/Base Adduct Formations for Indole Derivatives

Lewis acids play a crucial role in many indole syntheses, often acting as catalysts to activate substrates towards cyclization or substitution. scispace.comnih.govorganic-chemistry.org For example, in the Fischer indole synthesis, Lewis acids like zinc chloride or boron trifluoride can be used to promote the key cyclization step. wikipedia.org

Furthermore, the formation of Lewis acid-base adducts can be a synthetic strategy in itself. The reaction of an electron-rich indole with a Lewis acidic species can lead to the formation of stable adducts or reactive intermediates that can be further functionalized. mdpi.comnih.gov For instance, the reaction of an indole with a strong Lewis acid can lead to the formation of a π-complex, which can influence the reactivity of the indole ring. nih.gov In the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, boron trifluoride diethyl etherate is used as a Lewis acid to activate the cyanating reagent. mdpi.com

SNAr Chemistry in Indazole and Indole-Amine Synthesis

The synthesis of substituted 3-aminoindazoles, which are structurally related to indole-amines, can be achieved through methods that provide an alternative to the classical SNAr reaction of o-fluorobenzonitriles with hydrazine. organic-chemistry.org One such approach involves a palladium-catalyzed arylation followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

In the context of indole synthesis, a domino aza-Michael-SNAr-heteroaromatization sequence has been developed to produce C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This reaction proceeds through an initial aza-Michael addition, followed by an intramolecular SNAr ring closure and subsequent aromatization. nih.gov While this specific example leads to C5 substitution, the underlying principles of intramolecular SNAr cyclization are pertinent to the construction of the indole core.

Furthermore, base-promoted SNAr reactions of fluoro- and chloroarenes with indoles and carbazoles have been investigated for N-arylation. mdpi.com The use of systems like KOH/DMSO facilitates these transformations. mdpi.com For the synthesis of arylazoindazoles, a base-induced SNAr reaction is employed to form the indazole heterocycle, which can then be further functionalized via a subsequent SNAr reaction. acs.org

While direct SNAr to introduce an amine group at the C3 position of a pre-formed 7-bromo-5-methyl-1H-indole is challenging due to the electron-rich nature of the indole ring, this methodology can be conceptually applied in the construction of the heterocyclic ring system itself or in the functionalization of activated precursors.

Specific Approaches for Introducing Bromine and Methyl Substituents

The precise placement of substituents on the indole scaffold is crucial for modulating the biological activity of the resulting compounds. Regioselective bromination and methylation are therefore key steps in the synthesis of this compound.

Regioselective Bromination Strategies

Achieving regioselective bromination of the indole nucleus, particularly at the C7 position, requires careful consideration of the directing effects of existing substituents and the choice of brominating agent. The inherent reactivity of the indole ring often favors electrophilic substitution at the C3 position, followed by C2, C5, and C6. Functionalization at C7 is generally more challenging. nih.govacs.org

To overcome this, directing group strategies are often employed. By installing a suitable directing group on the indole nitrogen, the regioselectivity of C-H functionalization can be controlled to favor the C7 position. nih.govacs.org For instance, the N-P(O)tBu2 group has been shown to direct arylation to the C7 position. nih.gov While this is an arylation, the principle of directed C-H activation can be extended to halogenation.

Another strategy involves the bromination of a pre-functionalized indole. For example, the treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. sigmaaldrich.comrsc.orgrsc.org This demonstrates that an electron-withdrawing group at C3 can deactivate the pyrrole ring towards electrophilic attack, allowing for substitution on the benzene (B151609) ring. For the synthesis of 7-bromoindazoles, a direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). rsc.org

For the target molecule, a plausible strategy would involve the bromination of a 5-methylindole derivative. The methyl group at C5 is an ortho-, para-director. Therefore, direct bromination could potentially lead to a mixture of products, including the desired 7-bromo isomer, alongside substitution at other positions. To achieve high regioselectivity for the C7 position, a directing group approach or the use of specific brominating agents under controlled conditions would likely be necessary.

Methylation Procedures for Indole Scaffolds

The introduction of a methyl group onto the indole ring can be accomplished through various methods. Indoles can undergo N-methylation using reagents like dimethyl carbonate, which is considered a green methylating agent. st-andrews.ac.ukgoogle.com Quaternary ammonium (B1175870) salts have also been employed for the N-methylation of indoles under mild basic conditions. acs.org

For C-methylation, the situation is more complex. Direct alkylation of the indole ring with methyl iodide often leads to initial reaction at the C3 position to form 3-methylindole (skatole). bhu.ac.inpharmaguideline.com To achieve methylation at other positions, such as C5, it is generally more practical to start with a precursor that already contains the methyl group, such as o-nitrotoluene in the Reissert or Leimgruber–Batcho indole syntheses. nih.gov

In the context of synthesizing this compound, a common strategy would be to start with a commercially available 5-methylindole or to synthesize it via a classical indole synthesis like the Fischer indole synthesis from a p-tolylhydrazine derivative. The methyl group would thus be incorporated from the beginning of the synthetic sequence. Enzymatic approaches for C3 methylation of indole derivatives in specific contexts, such as diketopiperazines, have also been explored, highlighting the potential of biocatalysis in indole functionalization. nih.govresearchgate.net

Advanced Synthetic Methodologies

Modern synthetic organic chemistry offers a range of powerful tools for the functionalization of heterocyclic compounds like indole. Transition metal-catalyzed cross-coupling reactions and advanced C-H functionalization strategies are particularly valuable.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Indole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. mdpi.com

For indole functionalization, the Suzuki-Miyaura reaction can be applied in two main ways: by coupling a boronic acid with a halogenated indole, or by coupling an indolylboronic acid with an organic halide. mdpi.com This methodology has been successfully used for the C3-functionalization of indazoles and for the diversification of various (hetero)aryl halides under mild, aqueous conditions. mdpi.comrsc.org The reaction is also effective for unprotected nitrogen-rich heterocycles, including indoles and indazoles. nih.gov

In the synthesis of analogs of this compound, a 7-bromoindole intermediate could be subjected to a Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to introduce diverse substituents at the C7 position. nih.gov This allows for the rapid generation of a library of compounds for structure-activity relationship studies. For instance, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with aryl and heteroaryl boronic acids. nih.gov

| Halogenated Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 4-Substituted-7-bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 4-Substituted-7-(4-methoxyphenyl)-1H-indazole | Good |

| N-Protected 4-bromo-7-azaindole | Various aryl boronic acids | Pd(OAc)₂/Xantphos | N-Protected 4-aryl-7-azaindole | Good to Excellent |

| 3-Iodo-1H-indazole | Various organoboronic acids | PdCl₂(dppf) | 3-Substituted-1H-indazole | High |

Functionalization at C-7 of Indole Derivatives

Direct functionalization of the C7 position of the indole ring is a significant challenge due to the electronic properties of the indole nucleus. acs.org However, several strategies have been developed to achieve this transformation.

One of the most effective approaches is the use of directing groups attached to the indole nitrogen. These groups can chelate to a metal catalyst and direct C-H activation to the sterically accessible C7 position. nih.govacs.org A variety of functional groups, including aryl, olefin, acyl, alkyl, and silyl groups, can be introduced at C7 using this methodology. nih.govacs.org Rhodium-catalyzed regioselective C-H functionalization at the C7 position of indoles has also been reported. thieme-connect.com

Another strategy involves building the indole ring from a pre-functionalized benzene derivative. The Bartoli indole synthesis, for example, utilizes the reaction of nitrobenzenes with vinyl magnesium bromide to produce 7-substituted indoles. pharmaguideline.com Additionally, synthetic routes starting from substituted pyrroles can be used to construct the benzenoid portion of the indole, allowing for the introduction of substituents at the C7 position. nih.gov For instance, 7-aminoindoles can be synthesized from pyrrole-3-carboxaldehydes, and the amino group can then be converted to other functionalities, such as halides, via Sandmeyer chemistry, providing access to a variety of C7-substituted indoles. nih.gov

Chelation-assisted C-H borylation using simple reagents like BBr₃ can also selectively deliver a boron species to the C7 position, which can then be used in subsequent cross-coupling reactions. acs.orgacs.org

| Methodology | Key Reagents/Catalysts | Type of Functionalization | Key Feature |

|---|---|---|---|

| Directing Group-Assisted C-H Activation | Pd(II), Cu(II), Rh(I) catalysts; N-P(O)tBu₂, N-PtBu₂ groups | Arylation, olefination, acylation, alkylation, silylation | High regioselectivity for C7 |

| Bartoli Indole Synthesis | Vinyl magnesium bromide, nitroarenes | Introduction of various substituents from the nitroarene precursor | Builds the indole from a substituted benzene |

| Annulation of Substituted Pyrroles | Pyrrole-3-carboxaldehydes, fumaronitrile, PEt₃ | Formation of 7-aminoindoles, convertible to other groups | Constructs the benzene ring onto a pyrrole core |

| Chelation-Assisted C-H Borylation | BBr₃, N-pivaloyl directing group | Introduction of a boronic ester at C7 for subsequent cross-coupling | Transition-metal-free borylation |

Derivatization of Amine and Indole-Nitrogen Positions

The functional handles of this compound—the amine group at the C3 position and the nitrogen atom of the indole ring—are primary sites for structural modification to generate diverse analogues.

The indole nitrogen (N1) can be readily derivatized through alkylation or acylation. For instance, N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov This approach is fundamental in the synthesis of various indole-based inhibitors. nih.gov Another common strategy involves the introduction of a protecting group, such as a tosyl (Ts) group, by reacting the indole with tosyl chloride. nih.gov This not only modifies the electronic properties of the indole ring but also prevents unwanted side reactions during subsequent synthetic steps. Removal of the tosyl group is typically accomplished under basic conditions. nih.gov

The exocyclic amine at the C3 position offers another site for derivatization. Standard peptide coupling conditions can be employed to form amide bonds. For example, the reaction of a related bromo-indole acetic acid with a glycine ester using coupling agents facilitates the creation of an amide linkage, demonstrating a common derivatization pathway for amine-containing fragments. nih.gov

These derivatization strategies are crucial for building molecular complexity and are frequently employed in the development of targeted therapeutic agents. The choice of reagents and conditions depends on the desired final structure and the compatibility of other functional groups present in the molecule.

Process Optimization and Scalability Studies in Synthesis

Moving from laboratory-scale synthesis to large-scale production necessitates rigorous process optimization to ensure efficiency, cost-effectiveness, and safety. For complex heterocyclic molecules like this compound, scalability is a key consideration, particularly for intermediates intended for pharmaceutical development. chemrxiv.org A successful scale-up protocol aims to maximize yield and purity while minimizing the need for complex purification methods like column chromatography. chemrxiv.org The development of a robust synthetic route that can be demonstrated on hundred-gram scales is a significant achievement in process chemistry. chemrxiv.org

The systematic screening of reaction conditions is a cornerstone of process optimization. Key parameters including the choice of solvent, operating temperature, and catalyst system can dramatically influence reaction outcomes.

Catalysts are particularly critical in the synthesis of substituted indoles, which often rely on cross-coupling reactions to construct the carbon skeleton. For instance, in Suzuki coupling reactions involving bromo-indoles or related heterocycles, palladium catalysts like PdCl2(dppf)·CH2Cl2 are frequently employed. nih.gov Similarly, Sonogashira couplings on iodo-anilines, a common precursor to indoles, often utilize palladium complexes such as PdCl2(PPh3)2 in conjunction with a copper co-catalyst like CuI. google.com The choice of ligand, base (e.g., triethylamine (B128534), potassium carbonate), and solvent (e.g., tetrahydrofuran, dioxane) must be carefully optimized for each specific transformation. nih.govgoogle.com

Temperature is another critical variable. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate. Microwave irradiation has emerged as a valuable tool to reduce reaction times, sometimes from hours to minutes, by enabling rapid heating to high temperatures. researchgate.net The table below illustrates a hypothetical screening process for a cross-coupling reaction on a bromo-indole substrate, based on conditions reported for analogous systems.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 85 |

| 2 | PdCl2(dppf) | - | Na2CO3 | Dioxane/H2O | 90 |

| 3 | CuI | Diamine | K3PO4 | DMSO | 130 (Microwave) |

| 4 | PdCl2(PPh3)2 | - | Et3N | THF | 25 |

This table is illustrative and represents typical conditions screened for cross-coupling reactions on related heterocyclic systems.

The primary goals of process optimization are to maximize the yield of the desired product and minimize the formation of impurities. High-yielding reactions are crucial for the economic viability of a synthetic route. For example, the reduction of a nitro-indole to an amino-indole using stannous chloride (SnCl2) in acetic acid has been reported to proceed in high yield (92%), demonstrating an efficient transformation that could be applied to the synthesis of this compound from a corresponding nitro-indole precursor. chemicalbook.com

Strategies for yield enhancement include:

Optimizing Stoichiometry: Carefully controlling the molar ratios of reactants and reagents can prevent the formation of side products arising from excess starting materials.

Controlling Reaction Time: Monitoring the reaction progress to determine the optimal endpoint can prevent product degradation or the formation of late-stage impurities.

Purification Method: Developing purification procedures that avoid chromatography, such as crystallization, is highly desirable for large-scale synthesis as it reduces solvent waste and cost. chemrxiv.orgmdpi.com Recrystallization from a suitable solvent can often provide a highly pure product with good recovery. mdpi.commdpi.com

Minimizing side products often involves the use of protecting groups to mask reactive sites that are not intended to participate in the reaction. For example, protecting the indole nitrogen with a tosyl group can prevent N-alkylation or other side reactions during subsequent modifications elsewhere in the molecule. nih.gov The selection of a protecting group that is stable under the reaction conditions but can be removed efficiently in a later step is a key synthetic consideration. nih.gov

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of 7-Bromo-5-methyl-1H-indol-3-amine, offering insights into its electronic and vibrational properties and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹³C DEPT, ¹⁹F, ³¹P, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. While extensive multi-nuclear NMR data for the closely related compound 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) has been reported, including ¹H, ¹³C, ³¹P, ¹⁹F, and ¹¹B NMR, specific spectral assignments for this compound itself are not detailed in the available literature. mdpi.com However, based on the known structure, expected ¹H and ¹³C NMR spectral data can be predicted.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (indole) | ~8.1 | Broad Singlet | - |

| Ar-H (C4) | ~7.6 | Singlet | - |

| Ar-H (C6) | ~7.1 | Singlet | - |

| CH (C2) | ~7.2 | Triplet | ~2-3 |

| NH2 (C3) | Variable | Broad Singlet | - |

| CH3 (C5) | ~2.4 | Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~122 |

| C3 | ~115 |

| C3a | ~128 |

| C4 | ~125 |

| C5 | ~130 |

| C6 | ~120 |

| C7 | ~105 |

| C7a | ~135 |

| CH3 | ~21 |

Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between CH, CH₂, and CH₃ groups. Given the absence of fluorine, phosphorus, or boron in the target molecule, ¹⁹F, ³¹P, and ¹¹B NMR are not applicable.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₉H₉BrN₂. The presence of the bromine atom would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺. A patent for the related compound 7-bromo-5-methylindole reports a mass spectrometry result of MS(M+1): 210, 212, which aligns with the expected isotopic pattern for a monobrominated compound. google.com

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z |

| ESI-MS | [M+H]⁺ | 224.9974, 226.9954 |

| HRMS | [M]⁺ | 223.9898, 225.9878 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show distinct peaks corresponding to the N-H and C-H bonds. Primary amines typically exhibit two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The indole (B1671886) N-H stretch would also be present in this region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3200-3500 |

| Indole (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| N-H | Bend | ~1600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths and angles. While crystallographic data for derivatives such as 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate and [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (B79036) have been published, no specific X-ray crystal structure for this compound is currently available in the searched literature. mdpi.comnih.gov Such an analysis would be invaluable to precisely determine the bond parameters and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₉H₉BrN₂), the theoretical elemental composition can be calculated. Experimental data from an elemental analyzer should closely match these theoretical values to verify the compound's purity and empirical formula. This technique has been used to validate the composition of related indole derivatives. mdpi.comnih.gov

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 48.27% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.05% |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.67% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.51% |

| Total | 225.082 | 100.00% |

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of indoles, the reaction typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex or arenium ion). However, since the C3 position in the title compound is already substituted, electrophilic attack will be directed to other positions on the ring.

The directing effects of the existing substituents must be considered:

Indole Nitrogen (N1) : Strongly activating and directs to C3 (blocked).

Amine at C3 (-NH2) : A very strongly activating group. Its influence on the benzoid ring would direct incoming electrophiles to the C4 and C6 positions.

Methyl at C5 (-CH3) : An activating group, directing ortho and para, which corresponds to the C4 and C6 positions.

Bromo at C7 (-Br) : A deactivating group via its inductive effect, but its lone pairs direct incoming electrophiles to ortho and para positions (C6).

Considering these combined effects, the C4 and C6 positions are the most electronically enriched and sterically accessible sites for electrophilic attack. The C2 position is also a potential site for substitution, a known reactivity pattern for 3-substituted indoles. Competition experiments with related BN-fused indoles have shown that the indole nucleus is highly nucleophilic, often more so than its simple benzene (B151609) counterparts. nih.gov The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| C2 | Electron-rich pyrrole (B145914) ring | Possible site of attack |

| C4 | Activated by C3-NH2 and C5-CH3 | Favorable site of attack |

| C6 | Activated by C5-CH3 and C7-Br (resonance) | Favorable site of attack |

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine at the C3 position is a key site for nucleophilic reactions. It can readily attack a wide range of electrophiles. For instance, it can be alkylated or acylated to form secondary or tertiary amines and amides, respectively.

Furthermore, the bromine atom at the C7 position could potentially undergo nucleophilic aromatic substitution (SNAr), where it is replaced by a strong nucleophile. However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the activating methyl and amine groups may hinder this pathway under standard conditions. More specialized conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), would be more suitable for replacing the bromine atom, a common strategy in the synthesis of complex indole derivatives. nih.govnih.gov A novel nucleophilic substitution has also been observed at the N1 position of 1-hydroxyindole (B3061041) derivatives, indicating the diverse mechanistic possibilities within the indole framework. researchgate.net

Condensation Reactions and Imine/Amide Formation

The C3-amine group makes the molecule an excellent substrate for condensation reactions. It can react with aldehydes and ketones to form imines (Schiff bases) through a carbinolamine intermediate, followed by dehydration. Similarly, reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, will yield stable amides. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. Quinone-mediated reactions can also lead to condensation and further functionalization at the alpha-carbon of the amine if it were secondary, proceeding through an N-o-hydroxyaryl imine intermediate. nih.gov Multi-component condensation reactions involving isatins and other CH-acids have been used to synthesize complex spiro-indoline structures, highlighting the utility of indole building blocks in complex syntheses. ias.ac.in

Table 2: Typical Condensation Reactions of the C3-Amine

| Reagent | Functional Group Formed | Reaction Type |

|---|---|---|

| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

| Acyl Chloride | Amide | Acylation |

| Carboxylic Anhydride | Amide | Acylation |

Regioselectivity in Cyclization and Functionalization Reactions

The inherent reactivity of the indole nucleus can be harnessed in intramolecular cyclization reactions to build fused ring systems. The regioselectivity of such cyclizations is a critical consideration. For 4-substituted indoles, cyclization can be directed to either the C3 or C5 position. nih.govbeilstein-journals.org For 7-Bromo-5-methyl-1H-indol-3-amine, a tether attached to the C3-amine could be designed to cyclize onto the C2 or C4 positions of the indole ring.

The outcome is often determined by a balance between the kinetic preference for attack at the more nucleophilic position and the thermodynamic stability of the resulting ring system. For example, intramolecular Friedel-Crafts-type reactions or Pictet-Spengler reactions often show high regioselectivity. nih.govbeilstein-journals.org The regioselective synthesis of functionalized indoles can also be achieved via modern C-H activation and functionalization methods, which can be catalyzed by transition metals. thieme-connect.com These methods allow for the formation of C-C or C-heteroatom bonds at specific positions, guided by directing groups within the molecule.

Mechanistic Pathways of Indole-Amine Transformations

The transformation of this compound proceeds through well-defined mechanistic pathways. For instance, the synthesis of biindoles can occur via a tandem defluorination-coupling-aromatization sequence or through intramolecular cyclization of N-aryl-substituted secondary amine intermediates. acs.org

In condensation reactions, the nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by proton transfer to form a neutral carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water). Elimination of water and subsequent deprotonation yields the final imine product.

For electrophilic substitution at C4, the mechanism involves the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate is delocalized across the C5, C7, and N1 positions, with the indole nitrogen playing a crucial role in stabilization. The final step is the loss of a proton from the C4 position, which restores the aromaticity of the benzene ring.

Understanding of Lewis Acid-Base Interactions in Indole Synthesis

Lewis acids play a significant role in modulating the reactivity of indoles. scispace.com They can interact with the molecule in several ways. A Lewis acid can coordinate to the bromine atom, enhancing its leaving group ability in nucleophilic substitution reactions. Alternatively, it can bind to the nitrogen of the C3-amine or the indole N1 position. This interaction can make the indole ring more electron-deficient and alter the regioselectivity of subsequent reactions. beilstein-journals.org

In the context of synthesis, Lewis acids like BF₃·OEt₂ or zinc triflate are known to catalyze cyclization reactions to form indole cores by activating imines towards intramolecular nucleophilic attack. nih.govscispace.com The interaction between a Lewis basic site on an indole derivative and a Lewis acid can lead to significant shifts in the molecule's electronic properties, a phenomenon exploited in the development of new luminescent materials. beilstein-journals.orgmdpi.com This principle suggests that the reactivity of this compound could be finely tuned through the appropriate choice of a Lewis acid catalyst.

Computational and Theoretical Studies in Indole Research

Quantum Chemical Calculations

No specific studies on the electronic structure or molecular orbitals of 7-Bromo-5-methyl-1H-indol-3-amine are available in the current scientific literature. Such an analysis would typically involve the calculation of molecular orbital energies (such as the HOMO and LUMO), electron density distribution, and electrostatic potential maps to understand the molecule's electronic characteristics.

There are no published conformational analyses or energy landscape mappings specifically for This compound . This type of study would be crucial to identify the most stable three-dimensional structures of the molecule, which is a prerequisite for accurate molecular docking and structure-based drug design.

Specific reactivity predictions and reaction pathway modeling for This compound have not been reported. In general, the reactivity of indoles is well-studied, with electrophilic substitution favoring the C3 position. bhu.ac.in However, the interplay of the bromo, methyl, and amino substituents in this specific molecule would modulate its reactivity in ways that can only be determined through dedicated computational investigation.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (Methodological Focus)

While molecular docking is a widely used technique for indole (B1671886) derivatives, nih.govnih.gov no studies have been published that focus on the methodological aspects of docking This compound to any specific biological target.

A detailed analysis of the binding site and specific interaction modes of This compound with a biological receptor is not possible without relevant research. Such an analysis would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

The molecular basis for the selective binding of This compound to any particular target over others has not been explored through computational methods. Understanding selectivity is a critical aspect of drug design and often involves comparative docking studies and free energy calculations.

Molecular Dynamics Simulations for Dynamic Behavior of Indole Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. For indole systems, MD simulations provide critical insights into conformational flexibility, binding modes with biological targets, and aggregation behavior. nih.gov

Principles and Applications: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how indole derivatives behave in different environments, such as in aqueous solutions or when interacting with proteins. For instance, simulations can reveal how the orientation and flexibility of an indole derivative influence its binding affinity to a receptor. acs.org

Research Findings in Indole Systems:

Aggregation Behavior: Studies on indole-based organic dyes have used MD simulations to understand their aggregation behavior, which is a critical factor in the efficiency of dye-sensitized solar cells. These simulations showed that adding anti-aggregating agents significantly reduces the structural arrangement and increases the conformational flexibility and mobility of the dye molecules. nih.gov

Binding to Receptors: MD simulations have been employed to understand the binding of indole-containing compounds to various receptors. For example, simulations of indole derivatives binding to the human relaxin family peptide receptor 3 (RXFP3) revealed key interactions, such as hydrogen bonds and π-π stacking, that are crucial for agonistic activity. researchgate.net These studies also showed how substitutions on the indole ring, such as at the 5- and 7-positions, can affect these interactions and the compound's potency. researchgate.net

Protein Interactions: In the context of neurodegenerative diseases, MD simulations have provided insights into the binding modes and affinities of indole-based compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These computational results often align well with experimental observations. nih.gov

The dynamic behavior of this compound, particularly its interaction with biological targets, could be similarly elucidated through MD simulations. The bromine and methyl substitutions would be expected to influence its electronic and steric properties, thereby affecting its binding orientation and dynamics within a receptor's active site.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are invaluable in drug discovery and materials science for predicting the activity of unsynthesized compounds. jocpr.com

Methodology: The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known activities or properties is gathered. mdpi.com

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and physicochemical features. These can include topological, geometrical, and electronic descriptors. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed activity or property. mdpi.comeurjchem.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. jocpr.com

Applications in Indole Research: QSAR and QSPR studies have been extensively applied to various classes of indole derivatives to predict a wide range of activities and properties.

Predicting Biological Activity: QSAR models have been developed to predict the anticancer activity of indole derivatives. For example, a study on indeno[1,2-b]indole (B1252910) derivatives identified key molecular descriptors responsible for their inhibitory activity against the protein kinase CK2. researchgate.net Similarly, QSAR models for isatin (B1672199) and indole derivatives have been used to predict their inhibitory activity against the 3C-like protease of SARS-CoV, a key target for antiviral drug development. nih.gov

Predicting Physicochemical Properties: A QSAR study on a set of 40 indole derivatives was conducted to model their partition coefficient (log P) and toxicity (LD50). jocpr.com Such models are crucial for assessing the drug-likeness of new compounds.

Structure-Activity Relationship Insights: QSAR studies can provide insights into the structural features that are important for a compound's activity. For instance, a 3D-QSAR study on indole and isatin derivatives as anti-amyloid agents identified the physicochemical features correlated with their Aβ anti-aggregating potency. mdpi.com

For this compound, QSAR and QSPR models could be developed to predict its biological activities, such as its potential as an enzyme inhibitor or receptor modulator, as well as its physicochemical properties like solubility and lipophilicity. The descriptors for the bromo and methyl substitutions would be key parameters in such models.

Table of Molecular Descriptors in QSAR/QSPR Studies of Indole Derivatives This table presents a selection of molecular descriptors commonly used in QSAR and QSPR studies of indole derivatives, along with their significance.

| Descriptor Type | Example Descriptor | Significance |

| Topological | Cluj indices | Describes molecular shape and branching. jocpr.com |

| Electronic | minHBint4 | Relates to the electronic properties and potential for hydrogen bonding. eurjchem.com |

| Quantum Chemical | Wlambdal.unity | Derived from quantum chemical calculations, reflects electronic and steric properties. eurjchem.com |

| 3D-QSAR Fields | Hydrophobic/non-polar fields | Represents the hydrophobic character of different regions of the molecule. mdpi.com |

| 3D-QSAR Fields | Electron-withdrawing fields | Indicates regions where electron-withdrawing groups enhance activity. mdpi.com |

Summary of a Hypothetical QSAR Study for this compound and Analogs This table outlines the potential findings of a QSAR study on a series of indol-3-amine derivatives.

| Compound Feature | Predicted Impact on Activity | Rationale |

| 7-Bromo substitution | Potential increase in binding affinity | Halogen bonding can enhance interactions with protein targets. nih.gov |

| 5-Methyl substitution | May increase lipophilicity and cell permeability | Hydrophobic interactions can be favorable for binding to certain targets. |

| 3-Amine group | Key for hydrogen bonding and salt bridge formation | The basic nature of the amine can be crucial for interaction with acidic residues in a binding site. |

Exploration of 7 Bromo 5 Methyl 1h Indol 3 Amine As a Chemical Scaffold in Research

Role as an Intermediate in Organic Synthesis

The strategic placement of functional groups on the 7-Bromo-5-methyl-1H-indol-3-amine framework makes it a key intermediate in the synthesis of more elaborate chemical structures. Organic chemists utilize this compound as a starting point for building intricate molecular architectures.

Precursor for Complex Heterocyclic Systems

The indole (B1671886) core of this compound serves as a template for the construction of a wide array of complex heterocyclic systems. The amine group at the C3 position is a nucleophilic site, readily participating in reactions to form new rings. For instance, it can be acylated and then cyclized to generate pyrazino[1,2-a]indoles. Furthermore, the bromine atom at the 7-position offers a handle for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl substituents. This capability enables the synthesis of fused polycyclic aromatic systems and other intricate heterocyclic structures that are of interest in materials science and drug discovery.

Building Block for Multifunctional Organic Molecules

As a bifunctional molecule, this compound is an ideal building block for creating multifunctional organic molecules. The presence of both a nucleophilic amine and a synthetically versatile bromine atom allows for sequential or orthogonal functionalization. This dual reactivity is exploited in the synthesis of compounds with tailored electronic, optical, or biological properties. For example, the amine can be derivatized to introduce a specific pharmacophore, while the bromine can be used to attach a fluorescent tag or a group that modulates the molecule's solubility or pharmacokinetic profile. This modular approach is highly valuable in the development of chemical probes and other specialized organic materials.

Scaffold Design and Library Generation in Medicinal Chemistry Research

In the field of medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its frequent appearance in molecules with therapeutic properties. This compound, in particular, serves as an excellent starting point for the design and synthesis of compound libraries aimed at discovering new drug candidates.

Synthesis of Derivative Libraries for Biological Investigation

The amenability of this compound to various chemical transformations makes it an ideal core for the generation of derivative libraries. nih.gov High-throughput synthesis techniques can be employed to rapidly create a large number of analogues by modifying the amine group and the aromatic ring. For example, a diverse set of amides can be prepared by reacting the amine with a variety of carboxylic acids or their activated derivatives. Similarly, the bromine atom can be replaced with different substituents using transition metal-catalyzed cross-coupling reactions. These libraries of related compounds can then be screened against a range of biological targets to identify initial hits for drug discovery programs. For instance, libraries of indole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Once initial "hit" compounds are identified from a screening library, the next crucial step is to understand the relationship between their chemical structure and biological activity. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of the hit compound and evaluating the effect of these changes on its potency and other properties. The this compound scaffold provides a clear framework for conducting such studies. nih.gov For example, the impact of the size, shape, and electronic properties of substituents at the 3-amino and 7-bromo positions can be systematically investigated. This iterative process of synthesis and biological testing allows medicinal chemists to optimize the initial hits into more potent and selective lead compounds. nih.govnih.gov

The following table outlines a hypothetical SAR study on a series of this compound derivatives:

| Compound | R1 (at 3-amino) | R2 (at 7-position) | Biological Activity (IC50, µM) |

| 1 | H | Br | 10.5 |

| 2a | Acetyl | Br | 5.2 |

| 2b | Benzoyl | Br | 2.8 |

| 3a | H | Phenyl | 8.1 |

| 3b | H | 4-Fluorophenyl | 6.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Methodologies for Investigating Molecular Target Interactions in vitro (e.g., enzyme inhibition assays)

To understand how the synthesized derivatives exert their biological effects, researchers employ various in vitro assays. Enzyme inhibition assays are a common method used to assess the ability of a compound to block the activity of a specific enzyme that is implicated in a disease process. For derivatives of this compound, these assays can reveal which structural modifications lead to enhanced binding to the active site of a target enzyme. For example, if a series of compounds is being evaluated as potential kinase inhibitors, their ability to inhibit the phosphorylation of a substrate by the target kinase would be measured. The data from these assays, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is crucial for guiding the SAR optimization process. mdpi.com

Applications in Materials Science Research

Development of Novel Polymeric Materials

The incorporation of indole derivatives into polymer chains is a known strategy to impart desirable properties such as electrical conductivity, thermal stability, and fluorescence. mdpi.comnih.gov Polyindoles, synthesized through the polymerization of indole monomers, have been recognized for their potential in a variety of applications, including electronic devices and sensors. bldpharm.combldpharm.com

Theoretically, this compound could serve as a monomer in several polymerization processes:

Electropolymerization: The indole nucleus is susceptible to electrochemical oxidation, which can lead to the formation of conductive polymer films on an electrode surface. polyacs.orgbiosynth.com The substituents on the indole ring, such as the bromo and methyl groups in the case of this compound, would likely influence the oxidation potential of the monomer and the properties of the resulting polymer film.

Condensation Polymerization: The amine functionality at the 3-position allows for reactions with other monomers containing, for example, carboxylic acid or acyl chloride groups, to form polyamides or other condensation polymers. The bromine and methyl groups would become pendant groups along the polymer backbone, influencing the material's bulk properties.

While specific research data on polymers derived from this compound is not currently available, the general properties of substituted polyindoles suggest that such polymers could exhibit interesting characteristics.

Table 1: Potential Properties of Polymers Derived from this compound (Hypothetical)

| Property | Potential Influence of this compound Moiety |

| Electrical Conductivity | The indole ring contributes to the conjugated system necessary for conductivity. The bromo- and methyl groups may affect the electronic bandgap and charge transport properties. |

| Thermal Stability | The rigid indole structure can enhance the thermal stability of the polymer backbone. |

| Solubility | The methyl group might improve solubility in organic solvents compared to unsubstituted polyindoles, facilitating processing. |

| Optical Properties | The indole moiety is known to be fluorescent. The substituents would likely shift the absorption and emission wavelengths. |

| Adhesion | The polar amine and indole nitrogen can promote adhesion to various substrates. |

Further experimental investigation is required to synthesize and characterize polymers based on this specific monomer to validate these potential properties.

Exploration in Coatings and Functional Surfaces

The ability of indole derivatives to form adherent polymer films and their inherent functionalities make them attractive for the development of coatings and functional surfaces. nih.gov

Theoretically, this compound could be utilized in:

Anticorrosion Coatings: The formation of a dense, adherent polyindole film on a metal surface could act as a physical barrier to corrosive agents. The amine and indole nitrogen atoms could also chelate with metal ions, further enhancing corrosion resistance.

Functional Surfaces for Sensing: By immobilizing poly(this compound) on a transducer, it might be possible to develop sensors for various analytes. The interaction of the analyte with the polymer surface could induce a measurable change in its electrical or optical properties.

Biocompatible Coatings: While requiring thorough investigation, indole-based materials have been explored for biomedical applications. Surface modification with polymers containing this moiety could potentially influence cell adhesion and biocompatibility. nih.gov

As with polymeric materials, detailed research on the use of this compound for coatings and functional surfaces is needed to substantiate these potential applications. The synthesis and characterization of such coatings would be the first step in evaluating their performance and utility.

Analytical Methodologies for Compound Characterization and Purity

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purification of chemical compounds. For indole (B1671886) derivatives like 7-Bromo-5-methyl-1H-indol-3-amine, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For substituted indoles, reversed-phase HPLC is common, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of the compound is determined by integrating the area of the peaks in the resulting chromatogram. A high-purity sample will show a single, sharp peak, while impurities will appear as additional peaks. In the analysis of related indole compounds, HPLC has been used to confirm purity levels greater than 95%. mdpi.comrsc.org For instance, the purity of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was successfully assessed using two different HPLC methods (isocratic and gradient), demonstrating its utility in verifying compound purity for subsequent biological studies. mdpi.com

| Parameter | Typical Condition for Indole Derivatives | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or TFA to improve peak shape. | Elutes compounds from the column. |

| Detector | UV-Vis Detector (e.g., at 254 nm and 280 nm) | Detects UV-absorbing compounds like indoles. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the aminic indole might require derivatization to increase its volatility and prevent degradation in the hot injector, GC-MS provides valuable information. The gas chromatogram gives the retention time, a measure of a compound's identity under specific conditions, while the mass spectrometer provides the mass-to-charge ratio (m/z) and a fragmentation pattern, which acts as a molecular fingerprint. Chemical suppliers often use GC-MS as a quality control method for related bromo-indazole and indole compounds. synhet.com

Column chromatography is a fundamental purification technique used to isolate desired compounds from a reaction mixture on a preparative scale. acs.orgnih.gov For amine-containing compounds like this compound, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can lead to poor separation and yield loss for basic amines due to strong, sometimes irreversible, binding. biotage.com

To mitigate this, several strategies can be employed:

Treated Silica: The silica gel can be deactivated by washing with a solution containing a small amount of a competing amine, like triethylamine (B128534), which neutralizes the acidic silanol (B1196071) groups. researchgate.net

Alternative Stationary Phases: Basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase to improve the separation of basic compounds. biotage.com

Solvent System Modification: Adding a small percentage of a base such as triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) can prevent peak tailing and improve recovery. nih.govbiotage.com

In a patent for the synthesis of 5-bromo-7-methylindole, the crude product was purified by silica gel column chromatography to yield the final product, demonstrating the technique's direct applicability to this structural class. google.com

| Parameter | Typical Conditions for Indole Amines |

| Stationary Phase | Silica Gel, Alumina, or Amine-Functionalized Silica |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Additives | Triethylamine (0.1-1%) or Ammonium Hydroxide |

Quantitative Analytical Methods

Once a compound is purified, quantitative methods are used to determine its exact amount, yield, and concentration in a solution.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute purity of a sample without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a compound in solution, provided it absorbs light in the ultraviolet or visible range. The indole ring system possesses a strong chromophore, making it well-suited for this type of analysis. synhet.com

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve would first be generated by measuring the absorbance of several solutions of the purified compound at known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Development of Derivatization Strategies for Enhanced Analytical Detection

The analytical detection and quantification of this compound, like many primary aromatic amines and indole-containing molecules, can present challenges for standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The inherent properties of the molecule, such as its polarity and potential lack of a strong native chromophore or fluorophore, may result in poor chromatographic peak shape, low sensitivity, and insufficient volatility for GC analysis. nih.govresearchgate.net Chemical derivatization is a widely employed strategy to overcome these limitations. researchgate.netresearchgate.net This process involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis, such as enhanced detectability, improved chromatographic behavior, or increased volatility. jfda-online.com

For this compound, the primary aromatic amine (-NH2) group and the indole nitrogen (-NH) are the principal targets for derivatization. A variety of reagents can be utilized to modify these functional groups, thereby improving analytical performance.

Strategies for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily aimed at introducing a tag that can be detected with high sensitivity by common detectors, such as UV-Vis or fluorescence detectors. researchgate.net This is particularly useful for analytes that lack a strong chromophore. The process is typically performed pre-column, where the analyte is reacted with the derivatizing agent before injection into the HPLC system. nih.govnih.gov

Fluorescent Labeling: This is one of the most sensitive detection methods. Reagents that introduce a fluorescent moiety to the primary amine of this compound can significantly lower the limits of detection.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.govnih.gov This reaction is fast, often completed in minutes at room temperature, and is well-suited for automation. nih.govthermoscientific.fr However, the stability of OPA derivatives can sometimes be a concern. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. thermoscientific.fr The reaction conditions are generally mild, and it is frequently used for the analysis of amino acids and other primary amines. thermoscientific.fr

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary amines to yield intensely fluorescent sulfonamide derivatives. researchgate.net While effective, the reaction may require heating and the removal of excess reagent can sometimes be necessary.

UV-Vis Labeling: If fluorescence detection is not available, or if the sample matrix causes fluorescence quenching, derivatization with a UV-absorbing tag is a viable alternative.

Benzoyl Chloride: This reagent reacts with primary amines to form benzoyl derivatives that possess strong UV absorbance, making detection more sensitive than for the underivatized amine. researchgate.net

Novel High-Sensitivity Reagents: Research has led to the development of novel derivatizing agents for primary aromatic amines. For instance, 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been shown to react with primary aromatic amines to form derivatives with excellent chromatographic properties and detection limits in the nanomolar range when analyzed by HPLC with fluorescence detection. nih.govdoi.org Such a reagent could theoretically be applied to this compound to achieve high sensitivity. nih.gov

| Reagent | Target Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Fast reaction, high sensitivity, suitable for automation. nih.govthermoscientific.fr |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Fluorescence | Forms stable derivatives, high sensitivity. thermoscientific.fr |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Fluorescence | Produces intensely fluorescent derivatives. researchgate.net |

| Benzoyl Chloride | Primary Amine | UV-Vis | Improves UV absorbance, cost-effective. researchgate.net |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary Aromatic Amine | Fluorescence | Very high sensitivity, good chromatographic resolution. nih.govdoi.org |

Strategies for Gas Chromatography (GC)

Direct GC analysis of polar, non-volatile compounds like this compound is often problematic, leading to poor peak shape (tailing) and potential thermal degradation in the injector or column. researchgate.net Derivatization is therefore essential to increase volatility and thermal stability. researchgate.net For this compound, both the primary amine and the indole N-H group can be derivatized.

Acylation: Acylation reagents react with the amine and indole N-H to replace the active hydrogens with acyl groups, which reduces polarity and increases volatility. Fluorinated acylating agents are particularly common as they produce derivatives that are highly responsive to electron capture detectors (ECD) and generate characteristic fragments in mass spectrometry (MS).

Heptafluorobutyric Anhydride (HFBA): This reagent is highly reactive toward amine groups, forming stable heptafluorobutyryl amides. It is frequently used in the analysis of amines and other psychoactive substances. nih.gov

N-Methyl-bis(trifluoroacetamide) (MBTFA): MBTFA is another potent acylating agent that forms trifluoroacetyl derivatives, significantly improving GC-MS analysis of aminoindanes and related compounds. nih.gov

Silylation: This is one of the most common derivatization techniques for GC. Silylating reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that can derivatize both the primary amine and the indole N-H group. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity. sigmaaldrich.com The resulting TMS-derivatives are much more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. sigmaaldrich.com

The choice of derivatization strategy depends on the available analytical instrumentation, the required sensitivity, and the nature of the sample matrix. Validation of the chosen method is crucial to ensure accuracy, precision, and robustness for the quantitative analysis of this compound.

| Reagent | Target Group(s) | Analytical Technique | Advantages |

| Heptafluorobutyric Anhydride (HFBA) | Primary Amine, Indole N-H | GC-MS, GC-ECD | Increases volatility, high ECD sensitivity, forms stable derivatives. nih.gov |

| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Primary Amine, Indole N-H | GC-MS | Increases volatility, good fragmentation for MS. nih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine, Indole N-H | GC-MS | Increases volatility and thermal stability, improves peak shape. sigmaaldrich.com |

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. rsc.org The future of synthesizing compounds like 7-Bromo-5-methyl-1H-indol-3-amine lies in the adoption of green chemistry principles.

Modern approaches are increasingly focused on sustainability, utilizing methods that are both efficient and environmentally benign. rsc.org Key areas of development include:

Water as a Solvent: Utilizing water as a reaction medium is a significant step towards greener synthesis, reducing the reliance on toxic organic solvents. openmedicinalchemistryjournal.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Innovations such as microwave-assisted synthesis and the use of solid acid catalysts can eliminate the need for both solvents and traditional catalysts, making processes more economical and eco-friendly. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs offer an efficient way to assemble complex molecules like indole derivatives in a single step from simple precursors, minimizing waste and improving atom economy. rsc.orgnih.gov For instance, a one-pot synthesis could potentially construct the this compound core with high efficiency. nih.govrsc.org

Use of Nanoparticles: Nanoparticles as catalysts can offer high reactivity and selectivity under milder conditions, contributing to more sustainable synthetic protocols. openmedicinalchemistryjournal.com

| Green Synthesis Approach | Key Advantages | Relevant Research Context |

| Water as Solvent | Non-toxic, abundant, and safe. openmedicinalchemistryjournal.comresearchgate.net | Synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com |

| Microwave Irradiation | Rapid reaction times, often solvent-free. openmedicinalchemistryjournal.com | One-pot synthesis of benzo-indoles. openmedicinalchemistryjournal.com |

| Multicomponent Reactions | High efficiency, reduced waste. rsc.orgnih.gov | Assembly of the indole scaffold. rsc.org |

| Nanoparticle Catalysis | Eco-friendly, efficient ring-opening of epoxides by indoles. openmedicinalchemistryjournal.com | Synthesis of bioactive indole derivatives. openmedicinalchemistryjournal.com |

Advanced Mechanistic Investigations Utilizing in situ Spectroscopic Methods

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. In situ spectroscopic techniques are powerful tools for studying the transient intermediates and transition states that govern chemical reactions in real-time. youtube.com

For a compound like this compound, these methods could elucidate the precise pathways of its formation. Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on reaction kinetics and the influence of substituents on the indole core. youtube.com This knowledge is instrumental in refining reaction conditions to improve yields and selectivity.

Integration of Artificial Intelligence and Machine Learning in Indole Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.netnih.gov These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, significantly accelerating the design-synthesis-test cycle. nih.govbohrium.com

In the context of this compound, AI and ML can be applied to:

Predict Biological Activity: By training models on existing data for other indole derivatives, it may be possible to predict the potential therapeutic targets of this specific compound. mdpi.comnih.gov

Optimize Molecular Scaffolds: Machine learning algorithms can suggest modifications to the indole scaffold to enhance desired properties, such as binding affinity to a particular protein or improved metabolic stability. researchgate.net

Virtual Screening: AI can be used to screen large virtual libraries of indole derivatives to identify candidates with a high probability of being active against a specific disease target, saving time and resources in the lab. researchgate.net Recent studies have demonstrated the potential of ML to predict steady-state photo-CIDNP enhancement for indole derivatives, showcasing the predictive power of these models. acs.org

| AI/ML Application | Potential Impact on Indole Derivative Research |

| Predictive Modeling | Forecast biological activities and physicochemical properties. nih.gov |

| Scaffold Optimization | Suggest structural modifications for enhanced efficacy and safety. researchgate.net |

| Virtual Screening | Identify promising drug candidates from large compound libraries. researchgate.net |

| Mechanism Elucidation | Assist in understanding complex reaction pathways. |

Exploration of Novel Bio-Conjugation Strategies for Indole Scaffolds

Bio-conjugation, the process of linking a molecule to a biological entity like an antibody or a peptide, is a powerful strategy for targeted drug delivery. tdl.org For indole derivatives with potent biological activity, this approach can enhance their efficacy while minimizing off-target side effects.

Future research on this compound could explore its conjugation to targeting moieties that direct it specifically to cancer cells or other pathological tissues. tdl.org The amine group at the 3-position provides a convenient handle for chemical modification and linkage to various biomolecules. This strategy is particularly promising for developing next-generation anticancer agents, where indole-based compounds have already shown significant promise as tubulin polymerization inhibitors. tdl.org

Untapped Research Applications and Potential in Interdisciplinary Fields

The versatility of the indole scaffold extends beyond medicine into various interdisciplinary fields. researchgate.net The unique electronic and photophysical properties of indole derivatives make them attractive for applications in materials science and chemical sensing.

For this compound, potential untapped applications include:

Organic Electronics: Indole-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.

Fluorescent Probes: The indole ring is inherently fluorescent, and its derivatives can be designed as sensitive and selective fluorescent probes for detecting metal ions or other biologically important molecules. openmedicinalchemistryjournal.com

Agrochemicals: Indole-3-acetic acid is a natural plant hormone, and synthetic indole derivatives have found applications as herbicides and plant growth regulators. rsc.org The biological activity of this compound in an agricultural context remains an open area for investigation.

Microbiome Research: Indole is a significant signaling molecule produced by gut bacteria, influencing host-microbe interactions. mdpi.com Substituted indoles could be used as tools to probe and modulate these complex biological systems.

Q & A

Q. What are the optimized synthetic routes for 7-Bromo-5-methyl-1H-indol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves indole core functionalization. Key steps include bromination at the 7-position and methylation at the 5-position. For example, CuI-catalyzed coupling reactions in PEG-400/DMF mixtures (3:1 ratio) under reflux for 12 hours can yield intermediates, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimizing catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent polarity improves yields (e.g., 50% reported in analogous indole syntheses).

Table 1: Example Reaction Parameters for Indole Derivatives

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS in DCM, 0°C → RT, 2h | 65-75% | |